molecular formula C6H3Br2F2NO B13136997 3,5-Dibromo-2-(difluoromethoxy)pyridine

3,5-Dibromo-2-(difluoromethoxy)pyridine

Cat. No.: B13136997
M. Wt: 302.90 g/mol
InChI Key: NXFRHHCPUVXASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-(difluoromethoxy)pyridine: is a halogenated pyridine derivative with the molecular formula C6H2Br2F2NO

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-(difluoromethoxy)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2,5-dibromopyridine with difluoromethyl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dibromo-2-(difluoromethoxy)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through cross-coupling reactions and other transformations .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its halogenated structure can enhance the biological activity and stability of drug candidates .

Industry: The compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(difluoromethoxy)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and difluoromethoxy groups. This activation facilitates nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-2-(difluoromethoxy)pyridine is unique due to the presence of both bromine and difluoromethoxy groups, which enhance its reactivity and versatility in synthetic applications. The combination of these substituents allows for a broader range of chemical transformations compared to similar compounds .

Properties

Molecular Formula

C6H3Br2F2NO

Molecular Weight

302.90 g/mol

IUPAC Name

3,5-dibromo-2-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H3Br2F2NO/c7-3-1-4(8)5(11-2-3)12-6(9)10/h1-2,6H

InChI Key

NXFRHHCPUVXASU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)OC(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.